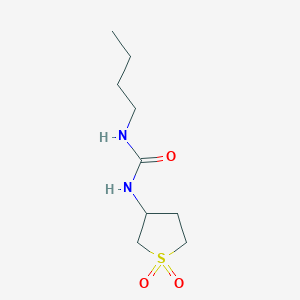

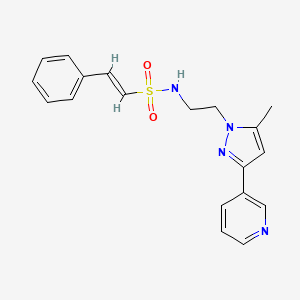

1-Butyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

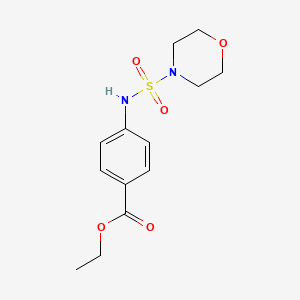

“1-Butyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea” is a chemical compound . It has been studied for its potential as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator .

Molecular Structure Analysis

The molecular structure of “this compound” includes a total of 33 bonds, which comprise 15 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 urea (-thio) derivative, and 1 sulfone .Aplicaciones Científicas De Investigación

Molecular Devices and Complexation

- Urea-linked cyclodextrin compounds have been studied for their ability to photoisomerize, showing potential for the self-assembly of molecular devices. These compounds exhibit interesting behavior in binary complexes, where the presence of cyclodextrin components can influence the occupancy and photoisomerization of stilbene derivatives (Lock et al., 2004).

Catalysis and Synthesis

- Urea derivatives have been utilized in promoting environmentally friendly synthesis reactions. For example, a citric acid-urea mixture was found effective for the synthesis of 1,8-dioxo-dodecahydroxanthene derivatives, acting as both the reaction medium and catalyst, and yielding products in high to excellent yields (Li et al., 2013).

Supramolecular Chemistry

- The study of quadruply hydrogen-bonded heterocomplexes involving urea derivatives indicates their potential in forming stable supramolecular polymer blends. These blends demonstrate the importance of selective heterocomplexation and weak self-association for network formation (Park et al., 2005).

Corrosion Inhibition

- Urea derivatives have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. Certain triazinyl urea derivatives showed strong adsorption on the steel surface, leading to the formation of a protective layer and significantly reducing corrosion (Mistry et al., 2011).

Hydrogen Bonding and Self-Assembly

- Research on heterocyclic ureas demonstrates their capability to form multiply hydrogen-bonded complexes, which can undergo concentration-dependent unfolding to adopt sheetlike structures. These properties suggest applications in self-assembly and the design of molecular structures (Corbin et al., 2001).

Mecanismo De Acción

Target of Action

The primary target of 1-Butyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and the subsequent inward rectification of potassium ions .

Biochemical Pathways

The activation of GIRK channels by this compound affects the GPCR signaling pathways . This can have downstream effects on various physiological processes, potentially including pain perception, epilepsy, reward/addiction, and anxiety .

Pharmacokinetics

It has been suggested that the compound displays improved metabolic stability over prototypical urea-based compounds .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of cell excitability through the activation of GIRK channels . This can potentially influence a range of physiological processes and conditions .

Propiedades

IUPAC Name |

1-butyl-3-(1,1-dioxothiolan-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3S/c1-2-3-5-10-9(12)11-8-4-6-15(13,14)7-8/h8H,2-7H2,1H3,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPJXCBFPIRIDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NC1CCS(=O)(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-{[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonyl}benzoate](/img/structure/B2687526.png)

![(2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2687542.png)

![4-cyano-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2687545.png)

![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2687547.png)

![2-Methyl-5-((4-methylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2687549.png)